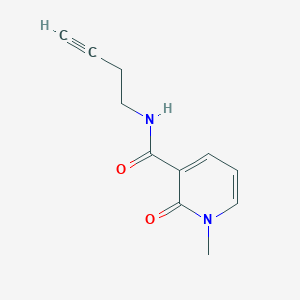

N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

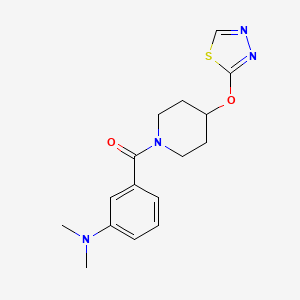

“N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The compound also has a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The “N-but-3-ynyl” part suggests the presence of a butyne, a four-carbon alkyne, attached to the nitrogen of the carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyridine ring, the polar carboxamide group, and the linear butyne group. These features could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridine ring might participate in electrophilic substitution reactions, while the carboxamide could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .科学的研究の応用

Synthesis and Pharmacological Applications

- Heterocyclic carboxamides, including variants of N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide, have been synthesized and evaluated as potential antipsychotic agents. These compounds showed promising in vitro and in vivo activities, especially in antagonizing apomorphine-induced responses in mice, which are indicative of antipsychotic potential (Norman et al., 1996).

Antifungal Activity

- Certain derivatives of this compound exhibited moderate antifungal activities against phytopathogenic fungi. These derivatives were more effective than some commercial fungicides, highlighting their potential in agricultural applications (Zhibing Wu et al., 2012).

Synthesis Techniques

- Various methods have been developed for the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, which are structurally related to this compound. These methods provide insights into more efficient production techniques for such compounds (Pan Qing-cai, 2011).

Potential Antidepressant and Nootropic Agents

- Schiff’s bases and 2-azetidinones derived from this compound have been studied for their antidepressant and nootropic effects. Some derivatives showed promising results in animal models, suggesting potential applications in treating mood disorders and cognitive enhancement (Thomas et al., 2016).

Fungicidal Applications

- Research on carboxin-related carboxamides, similar to this compound, revealed their effectiveness in controlling plant diseases. These compounds have a broad spectrum of activity against various fungi, making them valuable in agricultural fungicide development (Yoshikawa et al., 2011).

Imaging Cancer Tyrosine Kinase

- Derivatives of this compound have been synthesized for use as positron emission tomography (PET) tracers in imaging cancer tyrosine kinase, showcasing their potential in cancer diagnostics (Ji‐Quan Wang et al., 2005).

Catalytic Applications

- Studies on palladium-catalyzed oxidative cyclization-alkoxycarbonylation have utilized compounds like this compound. These compounds serve as intermediates in synthesizing diverse heterocyclic derivatives, important in various chemical syntheses (Bacchi et al., 2005).

Inhibitors of Met Kinase Superfamily

- Research has identified certain carboxamide derivatives as potent and selective inhibitors of the Met kinase superfamily. These findings have implications in cancer therapy and drug development (Schroeder et al., 2009).

作用機序

将来の方向性

特性

IUPAC Name |

N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-4-7-12-10(14)9-6-5-8-13(2)11(9)15/h1,5-6,8H,4,7H2,2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXLLWPBOBQLMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2381558.png)

![2,5-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381566.png)

![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride](/img/structure/B2381567.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea](/img/structure/B2381569.png)

![5-bromo-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2381570.png)

![Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate](/img/structure/B2381572.png)

![2-{3-[2-(Phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2381574.png)

![2-(2-(1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2381575.png)

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2381580.png)